3,3-Difluoro-1,3'-biazetidine

Vue d'ensemble

Description

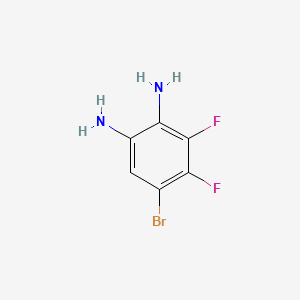

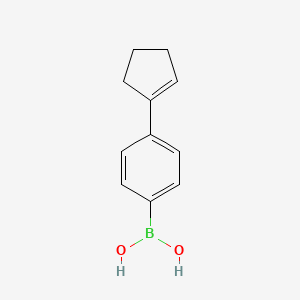

“3,3-Difluoro-1,3’-biazetidine” is a chemical compound with the CAS Number: 1257294-10-2 . It has a molecular weight of 184.62 and its IUPAC name is 3,3-difluoro-1,3’-biazetidine hydrochloride . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives has been achieved by Cu (I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes .

Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-1,3’-biazetidine” is represented by the linear formula: C6H11ClF2N2 . The InChI Code for this compound is 1S/C6H10F2N2.ClH/c7-6(8)3-10(4-6)5-1-9-2-5;/h5,9H,1-4H2;1H .

Physical And Chemical Properties Analysis

“3,3-Difluoro-1,3’-biazetidine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 184.62 . The compound should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Enantioselective Synthesis and Azetidine Structures

The research on 3,3-Difluoro-1,3'-biazetidine primarily focuses on its synthesis and application in creating complex molecular structures. A notable study by St Marcotte et al. (1999) highlights the enantioselective synthesis of α,α-difluoro-β-amino acids and 3,3-difluoroazetidin-2-ones through a Reformatsky-type reaction involving chiral oxazolidines. This process is significant for the selective formation of complex molecules with potential applications in medicinal chemistry and drug design (St Marcotte, X. Pannecoucke, C. Feasson, J. Quirion, 1999).

Additionally, Xin-bo Yang et al. (2023) explored the use of azetidine structures combined with azobis-1,2,4-triazole or bi-1,2,4-triazole for designing polycyclic energetic materials. Their work led to the synthesis of several triazolyl polycyclic compounds, demonstrating a novel approach for creating energetic materials with potential applications in various fields, including defense and materials science (Xin-bo Yang, Chen-hui Jia, Xiang Miao, Yuchuan Li, S. Pang, 2023).

Synthesis Methods

Willem Van Brabandt and N. Kimpe (2006) developed a high-yield synthesis method for 3,3-difluoroazetidines, which are derived from the reduction of 3,3-difluoroazetidin-2-ones. This method provides an efficient pathway for synthesizing these compounds, which could be useful in various chemical syntheses and potential pharmaceutical applications (Willem Van Brabandt, N. Kimpe, 2006).

In another study, T. Kitamura et al. (2018) demonstrated the difluorination of functionalized aromatic olefins using hypervalent iodine/HF reagents, leading to the creation of 3,3-difluoro-1,2-diphenyl-1-propanone among other difluorinated compounds. This method showcases the versatility of difluorination reactions in synthesizing fluorinated compounds, which are often sought after in medicinal chemistry for their unique properties (T. Kitamura, K. Yoshida, Shota Mizuno, A. Miyake, J. Oyamada, 2018).

Safety and Hazards

The safety information for “3,3-Difluoro-1,3’-biazetidine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Mécanisme D'action

Target of Action

The primary target of 3,3-Difluoro-1,3’-biazetidine is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

3,3-Difluoro-1,3’-biazetidine interacts with tubulin at the colchicine-binding site . This interaction disrupts the normal function of tubulin, preventing the formation of microtubules . As a result, cell division is inhibited, leading to cell death .

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis, or programmed cell death .

Result of Action

The result of 3,3-Difluoro-1,3’-biazetidine’s action is the induction of apoptosis in cancer cells . It achieves this by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death . This makes 3,3-Difluoro-1,3’-biazetidine a potential candidate for anticancer therapy .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGMLHHKLFTYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307242 | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257294-10-2 | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Difluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)